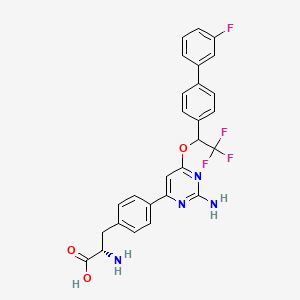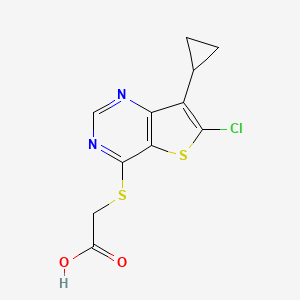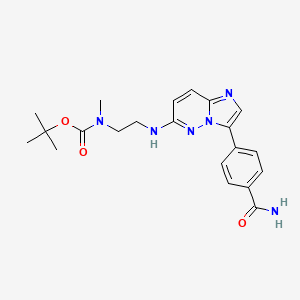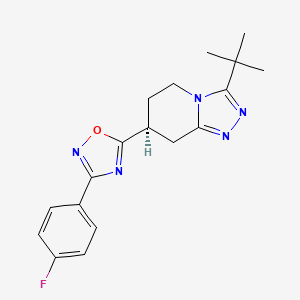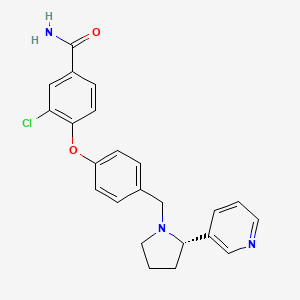
LY2795050
概要
説明
LY2795050は、カッパオピオイド受容体の選択的アンタゴニストです。生体内でカッパオピオイド受容体を研究するための陽電子放出断層撮影イメージング用放射性トレーサーとして開発されました。 カッパオピオイド受容体は、オピオイド受容体の3つの主要なサブタイプの一つであり、うつ病、不安、薬物乱用など、さまざまな神経精神疾患に関与しています .
科学的研究の応用
LY2795050 has several scientific research applications, including:
Chemistry: Used as a radiotracer for studying the kappa opioid receptor in chemical reactions.
Biology: Helps in understanding the distribution and function of the kappa opioid receptor in biological systems.
Medicine: Used in positron emission tomography imaging to study neuropsychiatric disorders such as depression, anxiety, and substance abuse.
Industry: Employed in the development of new drugs targeting the kappa opioid receptor
作用機序
LY2795050は、カッパオピオイド受容体に選択的に結合してその活性を阻害することで効果を発揮します。この受容体は、痛み、気分、ストレス反応の調節に関与しています。 カッパオピオイド受容体を拮抗することで、this compoundは、ストレス曝露によって引き起こされる嫌悪、うつ様、不安様効果を軽減することができます .
生化学分析
Biochemical Properties
LY2795050 interacts primarily with KORs, displaying high binding affinity and selectivity . The in vitro binding affinity of this compound was measured in radioligand competition binding assays . The opioid receptors, including KORs, belong to the superfamily of G-protein–coupled receptors .
Cellular Effects
In the brain, this compound displayed fast uptake kinetics and an uptake pattern consistent with the distribution of KOR in primates . It influences cell function by modulating the activity of KORs, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic activity at KORs . It binds to KORs, preventing the activation of these receptors by their natural ligands .
Temporal Effects in Laboratory Settings
In rhesus monkeys, this compound displayed a moderate rate of peripheral metabolism, with approximately 40% of parent compound remaining at 30 min after injection . Over time, the specific binding signals of this compound were observed to provide a measure of dose-dependent receptor occupancy .
Dosage Effects in Animal Models
In animal models, the effects of this compound were observed to vary with different dosages . A dose of 0.32 mg/kg had rapid onset and short duration of KOR-antagonist effects . A 10-fold smaller dose of this compound (0.032 mg/kg) was inactive, showing dose-dependence of its anti-stress effect .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with KORs
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner consistent with the distribution of KORs
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its target, the KORs
準備方法
合成経路と反応条件
LY2795050の合成は、アリールヨウ化物前駆体の調製とそれに続く放射性標識を含むいくつかの段階からなります。this compoundの放射性合成に一般的に使用される方法には、アリールヨウ化物前駆体のパラジウム媒介放射性シアン化および放射性カルボニル化があります。 アリールヨウ化物とアリールボロン酸エステルの銅媒介放射性シアン化も検討されています .
-
パラジウム媒介放射性シアン化
- 塩基と適切な触媒(パラジウムまたは銅)の溶液を調製します。
- アリールヨウ化物前駆体を溶液に加えます。
- 反応混合物を80〜100℃で5分間加熱します。
- 得られたニトリルの加水分解は、過酸化水素と水酸化ナトリウムを加えて100℃で5分間加熱することで行います。
- 粗材料は、高速液体クロマトグラフィーで精製し、C18 Sep-Pakで再製剤化して、エタノールに製剤化されたthis compoundとし、生理食塩水で希釈します .
-
銅媒介放射性シアン化
工業生産方法
This compoundの工業生産は、上記の方法の合成を完全に自動化しています。 各方法は、臨床使用に十分な放射化学的収率、モル活性、放射化学的純度のthis compoundを提供します .
化学反応の分析
反応の種類
LY2795050は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の添加または水素の除去を含む。
還元: 水素の添加または酸素の除去を含む。
置換: ある官能基を別の官能基で置き換えることを含む。
一般的な試薬と条件
酸化: 過酸化水素と水酸化ナトリウムが一般的に使用されます。
還元: パラジウムまたは銅触媒が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物はthis compoundであり、陽電子放出断層撮影イメージング用の放射性トレーサーとして使用されます .
科学研究への応用
This compoundには、以下を含むいくつかの科学研究への応用があります。
化学: 化学反応におけるカッパオピオイド受容体を研究するための放射性トレーサーとして使用されます。
生物学: 生物学的システムにおけるカッパオピオイド受容体の分布と機能の理解に役立ちます。
医学: 陽電子放出断層撮影イメージングで、うつ病、不安、薬物乱用などの神経精神疾患を研究するために使用されます。
類似化合物との比較
類似化合物
GR103545: 霊長類におけるカッパオピオイド受容体のイメージングに使用されるカッパオピオイド受容体アゴニスト.
LY2456302: 同様の研究用途で使用される別の選択的カッパオピオイド受容体アンタゴニスト.
独自性
LY2795050は、カッパオピオイド受容体に対する高い結合親和性と選択性により独自です。 完全な拮抗作用を示し、生体内で特異的な結合シグナルを提供するため、霊長類やヒトにおけるカッパオピオイド受容体のイメージングに適したリガンドとなっています .
特性
IUPAC Name |
3-chloro-4-[4-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOCZNLSXJHWTG-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346133-08-1 | |
| Record name | LY-2795050 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346133081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2795050 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PAL357HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)
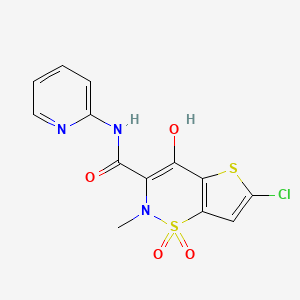
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol](/img/structure/B608640.png)


